Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate
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Overview
Description
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate is a synthetic organic compound that belongs to the class of benzoylamino derivatives These compounds are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route may involve the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Introduction of Dichlorobenzyl Group: The next step involves the reaction of the benzoylamino intermediate with 3,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorobenzyl group.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoylamino or dichlorobenzyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoylamino ketones, while reduction may produce benzoylamino amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate: Similar structure but with a single chlorine atom.
Methyl 2-(benzoylamino)-3-{[(3,4-dimethylbenzyl)oxy]imino}propanoate: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate is unique due to the presence of two chlorine atoms on the benzyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(3,4-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)13-5-3-2-4-6-13)10-21-26-11-12-7-8-14(19)15(20)9-12/h2-10,16H,11H2,1H3,(H,22,23)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBMAPLFYAWRQG-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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